molecular formula C21H18ClNO2S2 B2481794 3-{[1,1'-BIPHENYL]-4-SULFONYL}-2-(2-CHLOROPHENYL)-1,3-THIAZOLIDINE CAS No. 397284-90-1

3-{[1,1'-BIPHENYL]-4-SULFONYL}-2-(2-CHLOROPHENYL)-1,3-THIAZOLIDINE

Cat. No.: B2481794
CAS No.: 397284-90-1
M. Wt: 415.95
InChI Key: SZWZVWDZJJFXBN-UHFFFAOYSA-N
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Description

3-{[1,1’-BIPHENYL]-4-SULFONYL}-2-(2-CHLOROPHENYL)-1,3-THIAZOLIDINE is a complex organic compound that features a thiazolidine ring, a biphenyl sulfonyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[1,1’-BIPHENYL]-4-SULFONYL}-2-(2-CHLOROPHENYL)-1,3-THIAZOLIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with altered functional groups.

Scientific Research Applications

3-{[1,1’-BIPHENYL]-4-SULFONYL}-2-(2-CHLOROPHENYL)-1,3-THIAZOLIDINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[1,1’-BIPHENYL]-4-SULFONYL}-2-(2-CHLOROPHENYL)-1,3-THIAZOLIDINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1,1’-BIPHENYL]-4-SULFONYL}-2-(2-CHLOROPHENYL)-1,3-THIAZOLIDINE is unique due to its combination of a biphenyl sulfonyl group, a chlorophenyl group, and a thiazolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(2-chlorophenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO2S2/c22-20-9-5-4-8-19(20)21-23(14-15-26-21)27(24,25)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,21H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWZVWDZJJFXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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